molecular formula C23H36F3N3O7 B12059585 (R)-Mac-H

(R)-Mac-H

Cat. No.: B12059585
M. Wt: 523.5 g/mol
InChI Key: VPEIUDRYFWHOML-QABCSGHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Mac-H is a chiral compound with significant importance in various scientific fields. It is known for its unique stereochemistry and its applications in medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Mac-H typically involves enantioselective catalytic reactions. One common method is the asymmetric hydrogenation of a prochiral precursor using a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a chiral ligand that facilitates the selective formation of the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-Mac-H may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-Mac-H undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to simpler compounds using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

®-Mac-H has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of ®-Mac-H involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which ®-Mac-H is used.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ®-Mac-H include other chiral molecules with analogous structures and functions. Examples include:

  • (S)-Mac-H
  • ®-Lactic acid
  • ®-Alanine

Uniqueness

®-Mac-H is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantioselectivity makes it particularly valuable in applications requiring high precision and specificity.

Properties

Molecular Formula

C23H36F3N3O7

Molecular Weight

523.5 g/mol

IUPAC Name

(2R)-2-tert-butyl-3-methylimidazolidin-4-one;diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H19NO4.C8H16N2O.C2HF3O2/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3;1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h14H,5-7H2,1-4H3;7,9H,5H2,1-4H3;(H,6,7)/t;7-;/m.1./s1

InChI Key

VPEIUDRYFWHOML-QABCSGHHSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CC(C)(C)[C@@H]1NCC(=O)N1C.C(=O)(C(F)(F)F)O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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